N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring, a sulfonyl group, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Mode of Action
It’s known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have diverse modes of action, suggesting that the piperazine moiety could interact with various targets in different ways.
Biochemical Pathways
Piperazine derivatives are known to interact with a wide range of biochemical pathways, depending on their specific structure and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine in the presence of a suitable solvent like dichloromethane (DCM) and a base such as triethylamine.
Sulfonylation: The resulting piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the chlorophenyl group, which enhances its binding affinity to certain biological targets, and the sulfonyl group, which contributes to its diverse pharmacological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQHKUWAFHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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